molecular formula C25H26N2O B10821195 Cumyl-CB-megaclone

Cumyl-CB-megaclone

Cat. No.: B10821195
M. Wt: 370.5 g/mol
InChI Key: VOCGZWPYRQJUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CUMYL-CB-MeGACLONE involves several steps, starting with the preparation of the gamma-carboline core structure. The synthetic route typically includes the following steps:

    Formation of the gamma-carboline core: This involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclobutylmethyl group: This step involves the alkylation of the gamma-carboline core with cyclobutylmethyl halides.

    Addition of the 1-methyl-1-phenylethyl group:

Chemical Reactions Analysis

CUMYL-CB-MeGACLONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

CUMYL-CB-MeGACLONE exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of these receptors, resulting in various psychoactive effects. The compound has a high binding affinity for the CB1 receptor, which is primarily responsible for its psychoactive effects .

Comparison with Similar Compounds

CUMYL-CB-MeGACLONE is similar to other synthetic cannabinoids such as CUMYL-CH-MEGACLONE, 5F-CUMYL-PEGACLONE, and CUMYL-PEGACLONE . These compounds share a similar gamma-carboline core structure but differ in the substituents attached to the core. For example, 5F-CUMYL-PEGACLONE has a fluoropentyl group instead of the cyclobutylmethyl group found in this compound . The unique structural features of this compound contribute to its distinct pharmacological profile and effects.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

5-(cyclobutylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one

InChI

InChI=1S/C25H26N2O/c1-25(2,19-11-4-3-5-12-19)27-16-15-22-23(24(27)28)20-13-6-7-14-21(20)26(22)17-18-9-8-10-18/h3-7,11-16,18H,8-10,17H2,1-2H3

InChI Key

VOCGZWPYRQJUMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCC5

Origin of Product

United States

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